molecular formula C9H19ClN2O2 B1339046 Dimethyl pimelimidate dihydrochloride CAS No. 58537-94-3

Dimethyl pimelimidate dihydrochloride

Cat. No.: B1339046
CAS No.: 58537-94-3
M. Wt: 222.71 g/mol
InChI Key: HUYMOELLLZYLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pimelimidate dihydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Crosslinking in Protein Structure Analysis

  • Investigation of Quaternary Structure and Conformational Mobility

    DMP has been used to examine the quaternary structure and conformational mobility in enzymes such as bovine liver glutamate dehydrogenase. This application demonstrates how crosslinking with DMP can provide insights into enzyme structure and function (Smith & Bell, 1985).

  • Subunit Structure Analysis in Mitochondrial Transhydrogenase

    In another study, DMP helped reveal the dimeric structure of mitochondrial transhydrogenase in bovine heart, underlining its utility in analyzing protein subunits (Anderson & Fisher, 1981).

Immunoprecipitation and Antibody Crosslinking

  • Enhancing Immunoprecipitation Methods

    DMP has been employed to improve the extraction and concentration of low-abundance proteins from human serum, showing its effectiveness in sensitive immunoprecipitation methods (Michielsen et al., 2005).

  • Cross-Linking Antibodies to Beads

    A protocol using DMP for cross-linking antibodies to Protein A or G agarose beads demonstrates its role in preparing immunological reagents and tools (Decaprio & Kohl, 2019).

Nucleic Acids Extraction and Analysis

  • Nucleic Acids Extraction without Electricity: DMP has been adapted in a microfluidic platform for the extraction of nucleic acids (both RNA and DNA) without electricity, emphasizing its role in developing portable and efficient diagnostic tools (Jin et al., 2017).

Biochemical and Molecular Biology Research

  • Studying Protein-Carotenoid Interactions

    The use of DMP in cross-linking proteins like crustacyanin to stabilize them against denaturation has been explored. This application highlights its role in studying protein-ligand interactions and structural biology (Zagalsky et al., 1991).

  • One-Step Purification of Membrane Proteins

    purification and analysis processes (Schneider et al., 1982).

Enzyme Modification and Analysis

  • Creating Modified Enzymes with New Activities

    Research has shown that DMP can be used to modify enzymes like ribonuclease, creating derivatives with new activities such as fluorohydrolase activity, thus expanding its application in enzymology and biocatalysis (Albert et al., 1992).

  • Analysis of Virus Structure and Protein Interactions

    DMP has been employed in studying the nearest neighbor relationships of proteins in viruses, aiding in understanding viral structure and assembly mechanisms (Pepinsky & Vogt, 1979).

  • Investigating Protein Dimerization and Function

    In studies involving proteins like dynein and myosin V, DMP has been used for covalent cross-linking to investigate their dimerization and implications for their function within the cell (Benashski et al., 1997).

  • Studying Cellular Injury Mechanisms

    DMP has been applied to differentiate phases of plasma membrane damage during cell injury in renal proximal tubules, contributing to our understanding of cellular injury and protective mechanisms (Chen et al., 2001).

Material Science and Nanotechnology

  • Development of Nanocomposites and Polyimides: The utility of DMP extends to material science, where it has been used in the preparation of polyimides and their nanocomposites, showing its role in enhancing thermal stability and mechanical properties of materials (Cho et al., 2004).

Synthesis and Chemical Transformation

  • Chemical Conversion of Organic Compounds: In synthetic chemistry, DMP has facilitated the conversion of hydroxymethylfurfural into different derivatives, exemplifying its role in chemical transformations and organic synthesis (Xiuquan et al., 2016).

Mechanism of Action

Target of Action

Dimethyl pimelimidate dihydrochloride (DMP) is a homobifunctional cross-linking reagent . Its primary targets are proteins , specifically those containing primary amines . These amines are common in proteins, found in the side chains of lysine residues and the N-termini of proteins .

Mode of Action

DMP interacts with its targets by reacting with primary amines in the pH range 7.0-10.0 to form amidine bonds . This reaction allows DMP to create links between proteins, effectively crosslinking them .

Biochemical Pathways

The primary biochemical pathway affected by DMP is protein interaction and modification . By crosslinking proteins, DMP can alter the structure and function of the proteins, affecting their interactions with other molecules and their roles within cells .

Pharmacokinetics

It’s important to note that dmp is readily hydrolyzed at neutral ph , which could influence its stability and bioavailability in biological systems.

Result of Action

The molecular and cellular effects of DMP’s action largely depend on the specific proteins it crosslinks. For example, DMP has been used in chromatin immunoprecipitation experiments (ChIP) to enhance signal . In these experiments, DMP can crosslink DNA-binding proteins to DNA, allowing for the isolation and identification of these proteins .

Action Environment

The action of DMP can be influenced by environmental factors such as pH. DMP reacts with primary amines in the pH range 7.0-10.0 , and it is readily hydrolyzed at neutral pH . Therefore, the pH of the environment can significantly impact the efficacy and stability of DMP.

Safety and Hazards

DMP is toxic and contains a pharmaceutically active ingredient . It can exert harmful effects by inhalation, ingestion, or skin absorption . It is irritating to the eyes, skin, mucous membranes, and upper respiratory tract .

Biochemical Analysis

Biochemical Properties

Dimethyl pimelimidate dihydrochloride plays a crucial role in biochemical reactions by acting as a cross-linking agent. It typically reacts with primary amines in the pH range of 7.0 to 10.0 to form amidine bonds . This compound is used to link proteins, facilitating the study of protein-protein interactions. For example, it is often employed in the preparation of antibody affinity columns, where it couples antibodies to Protein A or Protein G-agarose . The amidine linkage formed by this compound preserves the original positive charge of the primary amine, which is essential for maintaining the functionality of the linked proteins .

Cellular Effects

This compound influences various cellular processes by modifying proteins and their interactions. It has been used in chromatin immunoprecipitation experiments to enhance signal detection . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by cross-linking proteins involved in these processes. For instance, it can alter the function of signaling proteins by stabilizing their interactions, leading to changes in downstream signaling events .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind free amino groups at a pH range of 7.0 to 10.0, forming stable amidine bonds . This binding interaction is crucial for its role as a cross-linking agent. By linking proteins, this compound can stabilize protein complexes and facilitate the study of protein interactions. Additionally, it can influence enzyme activity by modifying the structure of enzymes through cross-linking, leading to either inhibition or activation of enzymatic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is readily hydrolyzed at neutral pH, which can affect its long-term stability . Studies have shown that this compound can maintain its cross-linking activity for extended periods when stored under appropriate conditions, such as at -20°C . Prolonged exposure to neutral or acidic conditions can lead to degradation, reducing its effectiveness in cross-linking reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively cross-link proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as irritation to the eyes, skin, mucous membranes, and upper respiratory tract . It is essential to determine the optimal dosage to achieve the desired cross-linking effects while minimizing potential toxicity in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It primarily reacts with primary amines to form amidine bonds, which can affect metabolic flux and metabolite levels . By cross-linking proteins involved in metabolic pathways, this compound can influence the activity and regulation of these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its availability for cross-linking reactions. The compound’s ability to form stable amidine bonds with primary amines ensures its effective distribution within cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cross-linking proteins within particular cellular contexts, such as chromatin immunoprecipitation experiments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl pimelimidate dihydrochloride involves the reaction of pimelic acid with methanol and thionyl chloride to form methyl pimelate. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form dimethyl pimelimidate. The final step involves the reaction of dimethyl pimelimidate with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pimelic acid", "Methanol", "Thionyl chloride", "N,N-dimethyl-1,3-propanediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pimelic acid is reacted with methanol and thionyl chloride to form methyl pimelate.", "Step 2: Methyl pimelate is reacted with N,N-dimethyl-1,3-propanediamine to form dimethyl pimelimidate.", "Step 3: Dimethyl pimelimidate is reacted with hydrochloric acid to form the dihydrochloride salt of Dimethyl pimelimidate." ] }

CAS No.

58537-94-3

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

dimethyl heptanediimidate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H

InChI Key

HUYMOELLLZYLES-UHFFFAOYSA-N

SMILES

COC(=N)CCCCCC(=N)OC.Cl.Cl

Canonical SMILES

COC(=N)CCCCCC(=N)OC.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl pimelimidate dihydrochloride
Reactant of Route 2
Dimethyl pimelimidate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Dimethyl pimelimidate dihydrochloride
Reactant of Route 4
Dimethyl pimelimidate dihydrochloride
Reactant of Route 5
Dimethyl pimelimidate dihydrochloride
Customer
Q & A

Q1: What is Dimethyl pimelimidate dihydrochloride used for in the context of the provided research papers?

A1: this compound is used as a crosslinking agent to covalently attach antibodies to solid supports. This is a crucial step in immunoaffinity purification techniques. For example, in one study, this compound was used to covalently link a monoclonal antibody (MAb 6E52D9) to a Streamline rProtein A adsorbent. This created an immunoaffinity matrix for the purification of Enterocytozoon bieneusi spores from human stool samples.

Q2: How does this compound facilitate the crosslinking process?

A2: this compound is a homobifunctional crosslinker, meaning it has two reactive groups capable of forming bonds with amine groups. In the context of the research papers, it reacts with primary amine groups present on both the antibody and the Protein G-coated beads. This reaction forms stable amide bonds, effectively immobilizing the antibodies onto the solid support.

Q3: Why is the crosslinking step with this compound important in these studies?

A3: The covalent crosslinking ensures that the antibodies remain bound to the solid support during subsequent washing steps, which are necessary to remove unbound materials. This is crucial for achieving a high purity of the target molecule. In the case of the Enterocytozoon bieneusi study, this allowed for the efficient removal of contaminants from human stool samples and the isolation of highly pure spores. Similarly, in the other study, it facilitated the capture and analysis of specific tumor antigens from complex protein mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.